molecular formula C9H20N2O3 B2441270 tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate CAS No. 1327336-47-9

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate

Cat. No. B2441270
CAS RN: 1327336-47-9
M. Wt: 204.27
InChI Key: PFBXYIOWRYJKIW-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate” is a chemical compound . It is a protected amine . The IUPAC name of this compound is tert-butyl 3-(methylamino)propylcarbamate .

Scientific Research Applications

Synthesis of Enantiopure Compounds

Tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate serves as a vital intermediate in the enantioselective synthesis of compounds. For instance, it has been used in the preparation of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its significance in the synthesis of enantiopure compounds (Ober et al., 2004).

Advanced Organic Synthesis Techniques

The compound plays a role in complex organic synthesis processes. For instance, its derivatives have been involved in Diels‐Alder reactions, which are crucial in constructing cyclic molecules in organic chemistry (Padwa et al., 2003). Moreover, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an important intermediate in many biologically active compounds, showcases the role of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate in the field of medicinal chemistry (Zhao et al., 2017).

Contribution to Peptide Chemistry

The compound is also pivotal in peptide chemistry. Its structure has been studied to understand the role of N-methylation in determining peptide conformation, which is essential for the biological activity of peptides (Jankowska et al., 2002).

Hydrogen Bonding and Molecular Assembly

Research on derivatives of tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate has contributed to the understanding of hydrogen bonding and molecular assembly in crystal structures. Studies have shown how molecules connected through hydrogen bonds can form motifs for structures with multiple molecules in the asymmetric unit, contributing to the field of crystallography and molecular design (Das et al., 2016).

Safety And Hazards

The safety and hazards of “tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate” are not explicitly mentioned in the search results .

properties

IUPAC Name

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)5-10-4/h7,10,12H,5-6H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBXYIOWRYJKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate

CAS RN

1327336-47-9
Record name tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of Oxiranylmethyl-carbamic acid tert-butyl ester (0.64 g, 3.7 mmol) in Ethanol (6 mL) was treated at room temperature with a 2.0M solution of methylamine in THF (5 mL, 10 mmol). The reaction mixture was stirred for 5 hours at 40° C. The solvent was evaporated in vacuo to yield a gum which was used directly into the next step (0.75 g, 98%)
Quantity
0.64 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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0 (± 1) mol
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reactant
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5 mL
Type
reactant
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Quantity
6 mL
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Reaction Step One

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